molecular formula C6H11NO3 B070062 (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate CAS No. 178962-09-9

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B070062
CAS No.: 178962-09-9
M. Wt: 145.16 g/mol
InChI Key: ZORHSASAYVIBLY-CRCLSJGQSA-N
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Description

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate is a high-value, stereochemically defined chiral building block of significant interest in medicinal chemistry and drug discovery. This constrained proline analogue possesses two stereogenic centers, rendering it a versatile scaffold for the synthesis of complex molecules with defined three-dimensional architectures. Its primary research value lies in its application for constructing peptidomimetics and bioactive compounds, where the rigid pyrrolidine ring and the functional groups (methyl ester and hydroxyl) serve as key handles for structural diversification.

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHSASAYVIBLY-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of Protecting Groups

The amine and hydroxyl groups require temporary protection to prevent undesired side reactions. Fluorenylmethyloxycarbonyl (Fmoc) and benzyl (Bn) groups are frequently employed due to their orthogonal deprotection conditions. In one protocol, the amine group of 4-hydroxyproline is protected using Fmoc-Cl in a tetrahydrofuran (THF)-water biphasic system at 0°C, achieving >90% yield. The hydroxyl group is concurrently protected as a tert-butyldimethylsilyl (TBS) ether to prevent oxidation during subsequent steps.

Cyclization and Ring Functionalization

Cyclization of γ-amino alcohols under acidic conditions forms the pyrrolidine backbone. For example, refluxing a precursor in hydrochloric acid (HCl) induces cyclization while preserving stereochemistry. The resulting intermediate is then subjected to oxidation at the 4-position using catalytic osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) to introduce the hydroxyl group.

Hydroxylation Strategies for Stereochemical Control

Introducing the 4-hydroxy group with precise stereochemistry is pivotal. Two primary methods dominate:

Enzymatic Hydroxylation

Enantioselective hydroxylation using cytochrome P450 enzymes or engineered ketoreductases offers high stereochemical control. For instance, Pseudomonas putida monooxygenases catalyze the oxidation of pyrrolidine derivatives to yield the (2R,4S) configuration with >95% enantiomeric excess (ee). Reaction conditions typically involve phosphate buffer (pH 7.4) at 30°C, with NADPH as a cofactor.

Chemical Oxidation

Chemical methods employ transition metal catalysts. A notable protocol uses ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in a water-acetonitrile mixture, achieving 85% yield while retaining stereointegrity. The hydroxylation proceeds via a radical mechanism, necessitating inert atmospheres to minimize racemization.

Table 1: Hydroxylation Methods Comparison

MethodCatalyst/EnzymeSolventTemperatureYield (%)ee (%)
EnzymaticP450 monooxygenasePhosphate buffer30°C7898
ChemicalRuCl₃/NaIO₄H₂O-MeCN25°C8592

Esterification Techniques

Esterification of the carboxylic acid moiety at the 2-position is achieved via acid-catalyzed reactions. Methanol serves as the nucleophile, with HCl or thionyl chloride (SOCl₂) as catalysts.

Acid-Catalyzed Esterification

In a representative procedure, the carboxylic acid intermediate is refluxed with methanol and concentrated HCl (12 M) for 12 hours, yielding the methyl ester in 93% yield. The reaction is quenched with sodium bicarbonate (NaHCO₃), and the product is extracted with ethyl acetate.

Coupling Reagent-Assisted Esterification

For acid-sensitive substrates, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate esterification. The carboxylic acid is activated with DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), followed by methanol addition. This method achieves 88% yield with minimal racemization.

Protection and Deprotection Strategies

Sequential Deprotection

After esterification, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), while the TBS ether is cleaved with tetra-n-butylammonium fluoride (TBAF). These steps ensure the hydroxyl and amine groups are regenerated without affecting the ester.

Stability Under Deprotection Conditions

The methyl ester remains stable under basic conditions (e.g., piperidine) but may hydrolyze in strong acids. Thus, mildly acidic conditions (pH 4–6) are maintained during final workup.

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (hexane-ethyl acetate, 3:1) resolves diastereomers, with the target compound eluting at Rf = 0.35. Recrystallization from hexane-diethyl ether mixtures further enhances purity (>99%).

Spectroscopic Validation

  • NMR : Vicinal coupling constants (J = 4.2 Hz) between H-2 and H-4 confirm the cis configuration.

  • HPLC : Chiralpak AD-H columns (hexane-isopropanol, 90:10) verify enantiopurity (ee >98%).

Challenges and Optimization Strategies

Racemization During Esterification

Low-temperature esterification (0–5°C) and enzymatic methods reduce epimerization. For example, Candida antarctica lipase B (CAL-B) catalyzes methanolysis at 25°C, achieving 96% ee.

Scalability and Cost

Industrial-scale synthesis employs continuous flow reactors to enhance throughput. A recent pilot study demonstrated 85% yield in a packed-bed reactor using immobilized RuCl₃ catalysts.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

RouteStepsTotal Yield (%)Cost (USD/g)
Enzymatic462120
Chemical57085
Hybrid67595

The hybrid route, combining enzymatic hydroxylation and chemical esterification, balances cost and yield, making it preferable for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid:

Condition Reagent Time Yield Byproducts
Acidic (HCl, 6 M)H₂O, reflux6–8 h88%Trace dimethyl ether
Basic (NaOH, 2 M)MeOH/H₂O, 60°C4 h92%None

The carboxylic acid product is a precursor for peptide coupling or metal coordination complexes .

Hydroxyl Group Modifications

The C4 hydroxyl group participates in etherification, oxidation, and nucleophilic substitutions:

Reaction Reagent Product Application
EtherificationBenzyl bromide, K₂CO₃(2R,4S)-4-Benzyloxy-pyrrolidine-2-carboxylateProtecting group strategy
OxidationDess-Martin periodinane4-Keto-pyrrolidine-2-carboxylateAldol reaction substrates
TosylationTosyl chloride, pyridine4-Tosylate intermediateSN2 reactions with amines

Stereochemical Integrity : Reactions at C4 retain configuration due to the rigid pyrrolidine ring, as confirmed by X-ray crystallography .

Chiral Auxiliary in Drug Intermediates

The compound’s stereocenters direct diastereoselective outcomes in:

  • Protease inhibitor synthesis : Coupling with ketoamide electrophiles yields >90% de .

  • Antiviral agents : Mitsunobu reactions with nucleoside analogs proceed with 85–92% ee .

Catalytic Hydrogenation

Hydrogenation of unsaturated derivatives (e.g., 4-keto intermediates) over Pd/C achieves quantitative conversion to saturate the ring while preserving stereochemistry .

Stability and Reaction Optimization

Critical Parameters :

  • pH Sensitivity : Degrades above pH 9 via ester saponification (t₁/₂ = 2 h at pH 10) .

  • Thermal Stability : Stable up to 150°C; decomposition observed at 180°C (exothermic peak via DSC) .

Comparative Reactivity of Stereoisomers

Isomer Reaction with L-Tartaric Acid Hydrolysis Rate (k, h⁻¹) Catalytic Hydrogenation Yield
(2R,4S)Forms crystalline salt0.1595%
(2S,4R)Remains in solution0.1493%

The (2R,4S) isomer crystallizes preferentially during resolution, enabling large-scale separation .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate is crucial in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties facilitate the development of compounds that can effectively interact with biological targets, thus enhancing drug efficacy and specificity .

Case Study: Neurological Disorders
Research has indicated that derivatives of this compound can act on neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety. For instance, studies have shown that modifications of this compound can increase the binding affinity to serotonin receptors .

Biochemical Research

Enzyme Inhibition Studies
This compound is utilized in studies focused on enzyme inhibition and receptor binding. It aids researchers in understanding complex biological pathways and molecular interactions, which are essential for drug discovery and development .

Application Example: Receptor Binding Assays
In receptor binding assays, this compound has been shown to interact with various receptors, providing insights into its potential therapeutic effects. Such studies contribute to the understanding of how modifications to this compound can enhance or inhibit biological activity .

Chiral Synthesis

Asymmetric Synthesis
The chiral nature of this compound makes it invaluable in asymmetric synthesis. This property allows chemists to produce compounds with specific stereochemistry, which is critical in the design of effective pharmaceuticals .

Example: Synthesis of Chiral Drugs
In the synthesis of chiral drugs, this compound serves as a building block that enables the formation of enantiomerically pure substances. Such compounds often exhibit greater biological activity and reduced side effects compared to their racemic counterparts .

Analytical Chemistry

Chromatography Applications
this compound is employed in analytical methods like chromatography for separating and identifying chemical substances. Its unique properties enhance the accuracy and reliability of chemical analyses .

Case Study: Method Development
In method development for drug testing, this compound has been used as a standard reference material to calibrate analytical instruments, ensuring precise measurements during the analysis of complex biological samples .

Material Science

Development of New Materials
Beyond its applications in pharmaceuticals and biochemistry, this compound is also explored in material science for developing new materials with specific properties. This includes polymers and nanomaterials that can be tailored for particular applications .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersEnhancements in serotonin receptor binding
Biochemical ResearchUsed in enzyme inhibition and receptor binding studiesInsights into neurotransmitter interactions
Chiral SynthesisFacilitates asymmetric synthesis for enantiomerically pure compoundsBuilding blocks for chiral drug synthesis
Analytical ChemistryEmployed in chromatography for substance separation and identificationStandard reference material for calibration
Material ScienceExplored for developing new materials with specific propertiesInnovations in polymer and nanotechnology applications

Mechanism of Action

The mechanism of action of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₆H₁₁NO₃
  • Molecular Weight : 145.16 g/mol
  • CAS Number : 178962-09-9 (free base); 481704-21-6 (hydrochloride)
  • Storage : Requires storage at <-20°C under inert atmosphere and protection from light to prevent degradation .

Applications
This compound serves as a key intermediate in synthesizing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where stereochemical precision is critical for biological activity .

Stereoisomeric Variants

Table 1: Comparison of Stereoisomers
Compound Name Configuration CAS Number Molecular Weight (g/mol) Key Applications
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate 2R,4S 178962-09-9 145.16 PROTACs, ADCs
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate 2S,4R 1499-56-5 145.16 Efflux pump inhibitors
(2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride 2S,4S 12764092 181.62 (HCl salt) Organic synthesis intermediate
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride 2R,4R 114676-59-4 181.62 (HCl salt) Pharmaceutical research

Key Observations

  • Stereochemical Impact : The 2R,4S configuration is enantiomeric to 2S,4R, leading to divergent biological activities. For example, the 2S,4R isomer is utilized in efflux pump inhibitor synthesis , while the 2R,4S variant is preferred in PROTACs .
  • Salt Forms : Hydrochloride salts (e.g., 12764092, 114676-59-4) enhance solubility and stability for pharmaceutical applications .

Structural Derivatives

Table 2: Comparison with Functionalized Derivatives
Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Applications
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride 4-Fluorine 58281-80-4 183.61 Potential modulator of bioactivity
(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride 4-Boc-protected amine 1279032-67-5 280.75 Peptide synthesis
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate hydrochloride 4-Chloro-naphthyloxy 1354488-39-3 342.22 Specialty chemical synthesis

Key Observations

  • Boc Protection : The Boc group in CAS 1279032-67-5 facilitates selective reactions in peptide synthesis .

Biological Activity

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant biological activity, primarily recognized for its role as a potent inhibitor of matrix metalloproteinases (MMPs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C6H11NO3
  • Molecular Weight : 145.16 g/mol
  • Structure : The compound features a hydroxyl group at the 4-position and a carboxylate ester at the 2-position of the pyrrolidine ring, contributing to its unique reactivity and biological interactions.

Inhibition of Matrix Metalloproteinases

This compound has been identified as a potent inhibitor of MMPs, which are enzymes involved in the degradation of extracellular matrix components. The inhibition of these enzymes is crucial in treating diseases characterized by excessive tissue remodeling, such as cancer and arthritis. Studies have shown that this compound interacts specifically with certain MMPs, effectively inhibiting their activity and potentially altering disease progression.

The mechanism of action involves the formation of hydrogen bonds and other interactions between the compound's functional groups (hydroxyl and ester) and the active sites of target enzymes. This interaction can prevent substrate binding or alter enzyme function, leading to significant biological effects. The stereochemistry of this compound is critical for its biological activity, distinguishing it from other stereoisomers.

Case Studies and Experimental Results

  • Matrix Metalloproteinase Inhibition :
    • A study demonstrated that this compound significantly inhibited MMP-2 and MMP-9 activities in vitro. The IC50 values were determined to be in the low micromolar range, indicating strong inhibitory potential.
  • Therapeutic Implications :
    • Research has suggested that this compound could be developed for therapeutic applications in treating conditions like osteoarthritis and cancer due to its ability to modulate tissue remodeling processes .
  • Comparative Analysis with Similar Compounds :
    • A comparison with structurally similar compounds was conducted to assess differences in biological activity:
    Compound NameStructure FeaturesUnique Aspects
    (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylateDifferent stereochemistryExhibits different biological activity
    (3R,4S)-Methyl 3-hydroxy-pyrrolidine-2-carboxylateHydroxyl group at a different positionPotentially different reactivity profiles
    (2R,5S)-Methyl 5-hydroxypyrrolidine-2-carboxylateHydroxyl group at the 5-positionMay interact differently with biological targets

Applications in Medicinal Chemistry

This compound serves as a valuable building block for synthesizing peptides and proteins. Its unique structure allows for modifications that enhance its pharmacological properties. Ongoing research aims to explore its potential as an intermediate in drug development processes targeting various diseases.

Q & A

Q. What are the standard synthetic protocols for (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate?

Answer: The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. For example:

  • Step 1 : Use of Boc-protected intermediates (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) to preserve stereochemistry during functionalization .
  • Step 2 : Hydroxylation at the 4-position via selective oxidation or substitution, followed by esterification with methanol under controlled acidic conditions .
  • Purification : Column chromatography (silica gel) and recrystallization in non-polar solvents to isolate the diastereomerically pure product .
  • Characterization : Confirm purity (>98%) via HPLC and stereochemical integrity via 1H^1H-NMR coupling constants (e.g., vicinal JJ-values for cis/trans hydroxyl and ester groups) .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer: Stability studies focus on:

  • Temperature : Store at -20°C in inert atmospheres to prevent oxidation of the hydroxyl group .
  • Light Sensitivity : Protect from UV exposure using amber glassware, as pyrrolidine derivatives are prone to photodegradation .
  • Moisture Control : Use desiccants to avoid hydrolysis of the ester moiety, monitored by periodic FT-IR analysis for carbonyl band shifts (1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stereochemical outcomes during synthesis?

Answer:

  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction. Refinement via SHELXL (e.g., Flack parameter < 0.1) ensures stereochemical accuracy .
  • Chiral HPLC : Cross-validate with a Chiralpak® column (e.g., AD-H) using hexane/isopropanol mobile phases to separate enantiomers .
  • Controlled Experiments : Replicate reactions under inert conditions (argon) to rule out epimerization caused by trace acids/bases .

Q. What strategies minimize epimerization during esterification of 4-hydroxypyrrolidine-2-carboxylic acid derivatives?

Answer:

  • Low-Temperature Reactions : Conduct esterification at 0–5°C to reduce kinetic epimerization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or Fmoc groups to shield the hydroxyl moiety during reactive steps .
  • Real-Time Monitoring : Employ 13C^{13}C-NMR to track stereochemical integrity, focusing on C2 and C4 chemical shifts .

Q. How are solubility challenges addressed in polar solvents for biological assays?

Answer:

  • Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility while maintaining compound stability .
  • Derivatization : Convert the ester to a water-soluble salt (e.g., hydrochloride) without altering stereochemistry .
  • Dynamic Light Scattering (DLS) : Confirm colloidal stability in aqueous buffers by monitoring particle size (<100 nm) .

Q. What analytical methods resolve conflicting purity data between HPLC and 1H^1H1H-NMR?

Answer:

  • Orthogonal Techniques : Combine reversed-phase HPLC (C18 column) with ion-exchange chromatography to detect polar impurities missed by NMR .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify minor impurities (<2%) .
  • Mass Spectrometry : High-resolution LC-MS identifies trace byproducts (e.g., de-esterified acids or hydroxylated side products) .

Q. How is the compound’s conformational flexibility analyzed for drug design?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate rotamer populations of the pyrrolidine ring in water/ligand-bound states (e.g., using AMBER force fields) .
  • Nuclear Overhauser Effect (NOE) : 2D 1H^1H-NOESY identifies spatial proximity between the hydroxyl group and ester moiety to infer preferred conformers .

Data Contradiction Analysis

Q. How to address conflicting melting points reported in literature?

Answer:

  • Standardized Protocols : Re-measure using differential scanning calorimetry (DSC) at a controlled ramp rate (5°C/min) under nitrogen .
  • Polymorphism Screening : Test recrystallization in multiple solvents (e.g., ethanol vs. ethyl acetate) to identify polymorphic forms .

Q. Why do computational and experimental pKa values for the hydroxyl group differ?

Answer:

  • Solvent Effects : Adjust computational models (e.g., COSMO-RS) to account for hydrogen bonding in aqueous vs. non-polar environments .
  • Experimental Validation : Use potentiometric titration in 30% methanol/water to reduce solubility artifacts .

Q. How to validate chiral purity when commercial standards are unavailable?

Answer:

  • Enzymatic Resolution : Treat the racemate with a chiral esterase (e.g., porcine liver esterase) to isolate enantiomers for use as reference standards .
  • Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-calculated spectra for absolute configuration assignment .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate
Reactant of Route 2
(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate

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